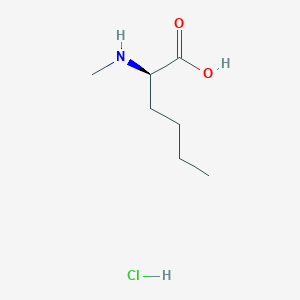

N-Me-D-Nle-OH.HCl

Description

BenchChem offers high-quality N-Me-D-Nle-OH.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Me-D-Nle-OH.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H16ClNO2 |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

(2R)-2-(methylamino)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8-2)7(9)10;/h6,8H,3-5H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |

InChI Key |

XTYYXAJKEDLNGG-FYZOBXCZSA-N |

Isomeric SMILES |

CCCC[C@H](C(=O)O)NC.Cl |

Canonical SMILES |

CCCCC(C(=O)O)NC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-D-norleucine Hydrochloride (N-Me-D-Nle-OH.HCl) for Advanced Drug Development

Abstract

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug design, enabling precise modulation of pharmacological properties. Among these, N-Methyl-D-norleucine (N-Me-D-Nle), typically used as its hydrochloride salt (N-Me-D-Nle-OH.HCl), has emerged as a critical building block for enhancing the therapeutic potential of peptide candidates. This guide provides a comprehensive technical overview of N-Me-D-Nle-OH.HCl, detailing its chemical characteristics, strategic importance in medicinal chemistry, and practical applications in peptide synthesis. We will delve into the rationale behind its use, focusing on its dual role in conferring proteolytic stability and influencing peptide conformation. A case study on the cholecystokinin-2 receptor (CCK2R)-targeting peptide analog, DOTA-MGS5, will illustrate the tangible benefits of this modification. Furthermore, this guide furnishes detailed protocols for the synthesis of Fmoc-protected N-Me-D-Nle-OH and its subsequent incorporation into peptide sequences via solid-phase peptide synthesis (SPPS), as well as methods for characterizing the resulting peptides.

Introduction: The Rationale for N-Me-D-Nle in Peptide Therapeutics

Peptide-based drugs offer high specificity and potency but are often hampered by poor pharmacokinetic profiles, primarily due to rapid degradation by proteases and limited membrane permeability.[1][2] Chemical modifications are therefore essential to overcome these limitations. The incorporation of N-Me-D-Nle-OH.HCl addresses these challenges through a synergistic combination of three key structural features: N-methylation, D-stereochemistry, and the norleucine side chain.

-

N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone is a powerful strategy to enhance metabolic stability.[3] This modification sterically hinders the approach of proteases, which are often unable to efficiently cleave the N-methylated peptide bond.[4] Furthermore, N-methylation removes the hydrogen bond donor capability of the amide nitrogen, which can increase lipophilicity and membrane permeability, potentially improving oral bioavailability.[1][5]

-

D-Stereochemistry: The use of a D-amino acid, an enantiomer of the naturally occurring L-amino acids, provides an additional layer of proteolytic resistance. Most proteases are stereospecific and preferentially cleave peptide bonds involving L-amino acids.

-

Norleucine (Nle) Side Chain: Norleucine is an isomer of leucine and is often used as a stable substitute for methionine.[6] The methionine side chain is susceptible to oxidation, which can lead to a loss of biological activity. The aliphatic side chain of norleucine is chemically inert, thus preventing this degradation pathway while maintaining a similar hydrophobicity and steric profile to methionine and leucine.[6][7]

The combination of these features in N-Me-D-Nle makes it a highly valuable tool for medicinal chemists seeking to design robust and effective peptide therapeutics.

Caption: Logical workflow illustrating how the structural features of N-Me-D-Nle address key challenges in peptide drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Me-D-Nle-OH.HCl is essential for its effective application in synthesis and formulation.

| Property | Value |

| Synonyms | N-Methyl-D-norleucine hydrochloride, N-Me-D-2-aminohexanoic acid HCl |

| Molecular Formula | C₇H₁₅NO₂·HCl |

| Molecular Weight | 181.66 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Storage | Store at 2-8°C, protected from moisture |

Case Study: DOTA-MGS5, a CCK2R-Targeting Peptide Analog

A compelling example of the successful application of N-Me-Nle is in the development of DOTA-MGS5, a promising peptide analog for imaging and treating medullary thyroid carcinoma and other cancers that overexpress the cholecystokinin-2 receptor (CCK2R).[8]

The sequence of DOTA-MGS5 is DOTA-D-Glu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1-Nal-NH₂.[8] In this peptide, the native methionine in the receptor-binding sequence Trp-Met-Asp-Phe-NH₂ has been replaced with N-methyl-norleucine. This strategic substitution, along with other modifications, resulted in a peptide with a significantly improved targeting profile.

Key Improvements Observed with DOTA-MGS5:

-

Enhanced Stability: DOTA-MGS5 demonstrated high stability against enzymatic degradation in various media, with over 70% of the intact radiopeptide remaining in the blood of mice one hour post-injection.[8] This is a substantial improvement over previous minigastrin analogs that suffered from rapid in vivo cleavage.[8]

-

High Receptor Affinity and Cellular Uptake: Despite the significant modification in the core binding sequence, DOTA-MGS5 retained a high affinity for the CCK2R, with an IC50 value of less than 1 nM.[8] Furthermore, it exhibited an impressively high and specific uptake in CCK2R-expressing cells, exceeding 60% after 4 hours, which was considerably higher than that of its predecessors.[8]

-

Favorable In Vivo Targeting: Biodistribution studies in xenografted mice showed a high tumor uptake of approximately 20% of the injected activity per gram at 1-4 hours post-injection, with low background activity in non-target tissues. This resulted in favorable tumor-to-kidney ratios of 4-6.[8]

These results underscore the critical role of the N-Me-Nle modification in creating a stable and effective peptide for theranostic applications. The N-methylation of the peptide bond between Trp and Nle is considered crucial for the high CCK2R affinity of DOTA-MGS5.[9]

| Parameter | DOTA-MGS5 | Predecessor (CP04) | Reference |

| CCK2R Affinity (IC50) | < 1 nM | Not specified, but DOTA-MGS5 showed higher cell uptake | [8] |

| Cell Uptake (A431-CCK2R cells, 2h) | 50-60% | 15-30% | [8] |

| In Vivo Stability (mouse blood, 1h) | >70% intact | Limited enzymatic stability | [8] |

| Tumor Uptake (%IA/g, 1-4h) | ~20% | Not specified, but DOTA-MGS5 showed improved tumor uptake | [8][10] |

| Tumor-to-Kidney Ratio | 4-6 | 3-4 | [8] |

Experimental Protocols

Synthesis of Fmoc-N-Me-D-Nle-OH

The synthesis of Fmoc-protected N-methylated amino acids is a prerequisite for their use in Fmoc-based SPPS. The Biron-Kessler method, an adaptation of the Fukuyama procedure, is an efficient way to achieve N-methylation on a solid support, which can be adapted for solution phase or used to prepare the building block itself.[11][12][13]

Caption: Workflow for the synthesis of Fmoc-N-Me-D-Nle-OH via the Biron-Kessler method.

Protocol:

-

Protection of the Amine:

-

Dissolve Fmoc-D-Nle-OH in N,N-dimethylformamide (DMF).

-

Add diisopropylethylamine (DIPEA) to the solution.

-

Slowly add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in DMF.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Upon completion, perform an aqueous workup to isolate the protected Fmoc-N(o-NBS)-D-Nle-OH.

-

-

N-Methylation:

-

Dissolve the dried Fmoc-N(o-NBS)-D-Nle-OH in DMF.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.

-

Add dimethyl sulfate as the methylating agent.

-

Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Isolate the N-methylated product after an appropriate workup.

-

-

Deprotection of the o-NBS Group:

-

Dissolve the Fmoc-N(o-NBS)-N(Me)-D-Nle-OH in DMF.

-

Add mercaptoethanol and DBU to the solution. The reaction mixture will typically turn a yellow-green color.

-

Stir for approximately 30-60 minutes at room temperature.

-

Isolate and purify the final product, Fmoc-N-Me-D-Nle-OH, using standard techniques such as crystallization or chromatography.

-

Incorporation of Fmoc-N-Me-D-Nle-OH into Peptides via SPPS

The coupling of N-methylated amino acids is sterically hindered and requires more potent coupling reagents than standard carbodiimides.[14] Reagents such as HATU, HCTU, or PyBOP are recommended for efficient coupling.[1][15]

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for the incorporation of Fmoc-N-Me-D-Nle-OH.

Protocol:

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain using a solution of 20% piperidine in DMF. Agitate for 5-10 minutes, drain, and repeat for 10-15 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-N-Me-D-Nle-OH (typically 3-5 equivalents relative to resin loading). Dissolve the amino acid and HATU (or an equivalent coupling reagent, ~0.95 eq.) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and allow it to react for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-4 hours. Longer coupling times are often necessary for N-methylated residues.

-

Note: The standard Kaiser test is unreliable for monitoring the completion of coupling to a secondary amine (the N-methylated amine). A bromophenol blue test can be used as an alternative.[14]

-

-

Washing: Wash the resin thoroughly with DMF and then with dichloromethane (DCM).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water).

Characterization of N-Me-D-Nle Containing Peptides

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the primary technique for assessing the purity of the synthesized peptide and for its purification.[16]

-

Analytical HPLC: A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA. Peptides containing N-methylated residues may exhibit complex chromatograms with multiple peaks due to the presence of stable cis/trans conformers of the N-methylated amide bond.[17]

-

Preparative HPLC: Used to purify the crude peptide to the desired level (typically >95%).

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the identity of the peptide by verifying its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the detailed structural characterization of peptides in solution.[18] For N-methylated peptides, NMR can be used to:

-

Confirm the presence and location of the N-methyl group.

-

Identify and quantify the populations of cis and trans conformers.

-

Determine the three-dimensional structure of the peptide through the analysis of Nuclear Overhauser Effects (NOEs), particularly using ROESY experiments for medium-sized peptides.[18][19]

Proteolytic Stability Assay

A key rationale for using N-Me-D-Nle is to increase resistance to enzymatic degradation. This can be verified with an in vitro stability assay.

Protocol:

-

Incubation: Dissolve the purified peptide in a relevant biological matrix, such as human serum or plasma, to a final concentration of approximately 10-50 µM. Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 3, 6, 12, and 24 hours), take an aliquot of the incubation mixture.

-

Protein Precipitation: Stop the enzymatic reaction by precipitating the proteins. This is typically done by adding an equal volume of cold acetonitrile or a solution of trichloroacetic acid (TCA).

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by RP-HPLC.

-

Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the chromatogram. The half-life (t₁/₂) of the peptide in the biological matrix can then be calculated.

Conclusion

N-Me-D-Nle-OH.HCl is a strategically important building block in the design of peptide therapeutics. Its unique combination of N-methylation, D-stereochemistry, and a non-oxidizable side chain provides a powerful means to overcome the inherent pharmacokinetic limitations of native peptides. As demonstrated by the case of DOTA-MGS5, the incorporation of N-Me-D-Nle can lead to peptides with enhanced stability, high target affinity, and favorable in vivo properties. While the synthesis and characterization of N-methylated peptides present unique challenges, the protocols and analytical techniques outlined in this guide provide a robust framework for their successful development. As the field of peptide therapeutics continues to advance, the judicious use of modified amino acids like N-Me-D-Nle-OH.HCl will be instrumental in creating the next generation of highly effective and bioavailable peptide drugs.

References

-

von Guggenberg, E., et al. (2017). DOTA-MGS5, a New Cholecystokinin-2 Receptor-Targeting Peptide Analog with an Optimized Targeting Profile for Theranostic Use. Journal of Nuclear Medicine, 58(6), 926-932. [Link]

-

Summer, D., et al. (2021). Radiopharmaceutical Formulation and Preclinical Testing of 68 Ga-Labeled DOTA-MGS5 for the Regulatory Approval of a First Exploratory Clinical Trial. Pharmaceuticals, 14(6), 582. [Link]

-

Aurelio, L., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]

-

Klingler, M., et al. (2023). Investigation of the structure-activity relationship at the N-terminal part of minigastrin analogs. EJNMMI Radiopharmacy and Chemistry, 8(1), 26. [Link]

-

Dolan, J.W., & Snyder, L.R. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

-

Blondelle, S.E., et al. (1997). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography A, 776(1), 119-127. [Link]

-

Román, T., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. [Link]

-

Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

-

ResearchGate. (n.d.). Receptor interaction on A431-CCK2R cells. [Link]

-

ResearchGate. (n.d.). Conformational analysis of N-methylated peptides. [Link]

-

AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

-

LCGC International. (2019). The Basics of HPLC Peptide Analysis. [Link]

-

Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. [Link]

-

D'Aniello, A., et al. (2007). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. D-Amino Acids: A New Frontier in Amino Acid and Protein Research. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Norleucine. [Link]

-

PubChem. (n.d.). D-Norleucine. [Link]

-

Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]

-

Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Liskamp, R.M.J., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 135(40), 14946-14957. [Link]

-

Di Gioia, M.L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

-

Hoffmann, T., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]

-

Biron, E., et al. (2006). Optimized selectiveN-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. [Link]

-

Bode, J.W. (2013). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society, 135(4), 1258-1261. [Link]

-

Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

-

AAPPTec. (n.d.). Standard Coupling Procedures. [Link]

-

Head-Gordon, T., et al. (2017). Toward accurately modeling N-methylated cyclic peptides. Physical Chemistry Chemical Physics, 19(3), 2164-2173. [Link]

-

Licha, K., et al. (2020). Synthesis and Cytotoxicity Evaluation of DOTA-Conjugates of Ursolic Acid. Molecules, 25(21), 5092. [Link]

-

Ramakrishnan, V., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1238. [Link]

-

Di Gioia, M.L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

-

ResearchGate. (n.d.). Chemical structure of DOTA-MGS5. [Link]

-

Papini, A.M. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Organic Chemistry, 24(12), 1332-1349. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DOTA-MGS5, a New Cholecystokinin-2 Receptor-Targeting Peptide Analog with an Optimized Targeting Profile for Theranostic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the structure-activity relationship at the N-terminal part of minigastrin analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fulir.irb.hr [fulir.irb.hr]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. hplc.eu [hplc.eu]

- 17. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

N-Methyl-D-norleucine hydrochloride CAS number lookup

The following technical guide details the identification, synthesis, and application of N-Methyl-D-norleucine hydrochloride , a specialized non-proteinogenic amino acid used to enhance the metabolic stability and membrane permeability of peptide therapeutics.

Identification, Synthesis, and Application in Peptidomimetics

Core Identification & CAS Lookup

Precise chemical identification is the first line of defense against experimental failure, particularly with chiral building blocks where stereochemical inversion can render a therapeutic candidate inert.

N-Methyl-D-norleucine hydrochloride is the hydrochloride salt of the N-methylated D-isomer of norleucine.[1] It combines three critical structural modifications:

-

D-Configuration: Resists enzymatic degradation by endogenous L-proteases.

-

N-Methylation: Removes a hydrogen bond donor, improving membrane permeability and preventing proteolytic cleavage at the peptide bond.

-

Norleucine Side Chain: Provides a lipophilic, non-oxidizable isostere of Methionine.

Chemical Identity Matrix[2]

| Parameter | Technical Specification |

| Chemical Name | N-Methyl-D-norleucine hydrochloride |

| IUPAC Name | (2R)-2-(methylamino)hexanoic acid hydrochloride |

| CAS Number (HCl Salt) | 2044710-37-2 |

| CAS Number (Fmoc-Derivative) | 1217482-47-7 (Crucial for Solid Phase Synthesis) |

| Molecular Formula | C₇H₁₅NO₂[2][3][4] · HCl |

| Molecular Weight | 181.66 g/mol (Salt) / 145.20 g/mol (Free Base) |

| SMILES | CCCCC(O)=O.[H]Cl |

| Stereochemistry | D-isomer (R-configuration at α-carbon) |

Critical Note on Sourcing: Vendors often list this compound under its Fmoc-protected form (CAS 1217482-47-7) for peptide synthesis. Ensure you verify the salt form (HCl vs. Free Base) if using for solution-phase chemistry, as the stoichiometry will affect coupling calculations.

Synthesis & Manufacturing Logic

The synthesis of N-methylated amino acids is chemically challenging due to the risk of racemization (loss of chirality) and over-methylation (forming the dimethyl ammonium species).

The "Self-Validating" Synthesis Protocol

For high-fidelity research, the Boc-Protection/Methylation route is preferred over direct reductive amination because it strictly controls mono-methylation and preserves the D-configuration.

Step-by-Step Methodology:

-

Protection (N-Boc):

-

Reagents: D-Norleucine + Di-tert-butyl dicarbonate (Boc₂O) + NaOH.

-

Logic: Caps the amine to prevent over-alkylation later. The carbamate protects the α-proton, reducing acidity and racemization risk.

-

-

N-Methylation (The Critical Step):

-

Reagents: Methyl Iodide (MeI) + Sodium Hydride (NaH) in THF/DMF.

-

Mechanism: The Boc-amine is deprotonated by NaH to form a nucleophilic anion, which attacks MeI.

-

Control: Use of anhydrous conditions is mandatory to prevent hydrolysis.

-

-

Deprotection & Salt Formation:

-

Reagents: 4M HCl in Dioxane.

-

Logic: Cleaves the Boc group. The product precipitates as the Hydrochloride salt (CAS 2044710-37-2) , which is crystalline and stable, unlike the oily free base.

-

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis pathway to ensure enantiomeric purity.

Figure 1: Controlled synthesis pathway for N-Methyl-D-norleucine HCl, highlighting the critical quality control (QC) checkpoint to prevent racemization.

Applications in Drug Development

N-Methyl-D-norleucine is not merely a building block; it is a functional tool used to solve specific pharmacokinetic problems.

A. The "Chameleonic" Effect in Macrocycles

In the development of macrocyclic drugs (similar to Cyclosporin A), N-methylation is used to mask backbone amide hydrogens.

-

Problem: Exposed N-H groups form hydrogen bonds with water (solvation shell), making the molecule too polar to cross cell membranes.

-

Solution: Incorporating N-Methyl-D-norleucine removes a Hydrogen Bond Donor (HBD). This forces the peptide to adopt a "closed" conformation in lipophilic environments (membrane) and an "open" conformation in aqueous environments.

-

Result: Drastically improved oral bioavailability and cell permeability.

B. Proteolytic Stability

The D-configuration renders the peptide bond "invisible" to natural proteases (like Trypsin or Chymotrypsin), which strictly recognize L-amino acids. The N-methyl group adds a second layer of defense by sterically hindering the protease active site.

Comparative Stability Table:

| Peptide Modification | Proteolytic Half-Life (t1/2) | Membrane Permeability (Log Pe) |

| L-Norleucine (Native) | < 30 min | Low (-6.0) |

| D-Norleucine | > 4 hours | Low (-6.[3]0) |

| N-Methyl-L-Norleucine | ~ 2 hours | Medium (-5.2) |

| N-Methyl-D-Norleucine | > 24 hours (Stable) | High (-4.5) |

Experimental Protocol: Incorporation into Peptides

When using Fmoc-N-Me-D-Nle-OH (CAS 1217482-47-7) in Solid Phase Peptide Synthesis (SPPS), standard protocols often fail due to steric hindrance.

Optimized Coupling Protocol:

-

Coupling Reagent: Use HATU or PyAOP instead of HBTU/HCTU. The N-methyl group creates steric bulk that requires a more powerful activating agent.

-

Reaction Time: Extend coupling time to 2-4 hours (vs. standard 45 mins).

-

Double Coupling: Mandatory. Perform the coupling reaction twice to ensure >99% incorporation.

-

Detection: The Kaiser test (ninhydrin) does not work on secondary amines (N-methyl). Use the Chloranil test or Acetaldehyde/Chloranil to verify coupling completion.

Decision Logic for Building Block Selection

Figure 2: Logical decision tree for selecting the appropriate Norleucine derivative based on pharmacokinetic requirements.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for N-Methyl-D-norleucine. Retrieved from [Link]

-

Dougherty, P. G., et al. (2017). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC PubMed Central. Retrieved from [Link]

Sources

- 1. CAS # 25134-21-8, Methyl-5-norbornene-2,3-dicarboxylic anhydride, Methyl nadic anhydride, Methyl himic anhydride, Methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride - chemBlink [chemblink.com]

- 2. usbio.net [usbio.net]

- 3. 65671-53-6|Boc-Lys(Me)2-OH|BLD Pharm [bldpharm.com]

- 4. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]

The Emerging Role of N-Methylation in Modulating D-Norleucine Bioactivity: A Technical Guide for Drug Discovery and Development

Introduction: The Untapped Potential of Modified D-Amino Acids

In the landscape of peptide and amino acid-based therapeutics, the pursuit of enhanced pharmacological properties is a constant driver of innovation. Among the vast arsenal of chemical modifications, N-methylation—the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen—stands out as a subtle yet powerful tool.[1][2] This modification can profoundly alter the physicochemical and biological characteristics of a molecule, offering solutions to long-standing challenges in drug development such as poor metabolic stability and low cell permeability.[1][3][4]

This technical guide delves into the strategic application of N-methylation to a non-proteinogenic amino acid with significant therapeutic promise: D-norleucine. D-norleucine, an isomer of leucine, is increasingly recognized for its ability to enhance the stability and solubility of peptides.[5][6] By exploring the intersection of these two concepts—the unique properties of a D-amino acid and the transformative effects of N-methylation—we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of N-methyl-D-norleucine and a practical framework for its investigation.

While direct research on the bioactivity of N-methyl-D-norleucine is still in its nascent stages, this guide will synthesize foundational principles, present established methodologies, and extrapolate the hypothesized consequences of this modification. We will explore the causal relationships behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

I. Foundational Concepts: D-Norleucine and N-Methylation

D-Norleucine: A Unique Building Block

D-norleucine (D-2-aminohexanoic acid) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code. Its structure is similar to L-leucine but with a linear side chain.[7][8] The "D" designation refers to its stereochemistry, being the mirror image of the more common L-amino acids. This seemingly simple difference has profound biological implications. The incorporation of D-amino acids into peptides can confer significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[6]

The known bioactivities and applications of D-norleucine primarily revolve around its use as a component in peptide-based drugs and as a research tool:

-

Enhanced Peptide Stability: Substitution of L-amino acids with D-norleucine can significantly increase the in vivo half-life of therapeutic peptides by rendering them less susceptible to proteolytic cleavage.[6]

-

Improved Physicochemical Properties: D-norleucine can enhance the solubility and reduce the aggregation potential of peptides, which are common challenges in formulation development.[5]

-

Enzyme-Substrate Interaction Studies: Due to its structural similarity to other aliphatic amino acids, D-norleucine serves as a valuable probe for elucidating the mechanisms of enzyme-substrate interactions.[9]

N-Methylation: A Strategic Modification

N-methylation introduces a methyl group to the amide nitrogen of the peptide backbone. This modification imparts several key changes to the molecule's properties:

-

Increased Proteolytic Resistance: The steric hindrance provided by the methyl group can shield the adjacent peptide bond from enzymatic attack, further enhancing metabolic stability.[1][4]

-

Enhanced Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.[10]

-

Conformational Constraint: The presence of the N-methyl group restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This can result in increased receptor affinity and selectivity.[11]

-

Modulation of Bioactivity: The conformational changes induced by N-methylation can alter how a molecule interacts with its biological target, potentially converting an agonist into an antagonist or enhancing its potency.[11]

II. Synthesis of N-Methyl-D-Norleucine: A Methodological Overview

The synthesis of N-methyl-D-norleucine is a critical first step in exploring its bioactivity. Both chemical and enzymatic methods can be employed, each with its own advantages and considerations.

Chemical Synthesis

Chemical synthesis offers versatility and is not dependent on enzyme specificity. A common and effective method for the N-methylation of amino acids compatible with solid-phase peptide synthesis (SPPS) is the Biron-Kessler method, which is an adaptation of the Fukuyama procedure.[12]

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Methyl-D-Norleucine

This protocol outlines a solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.

Materials:

-

Fmoc-D-norleucine

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Dimethyl sulfate or Methyl iodide

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Loading: Swell the 2-CTC resin in DCM. Dissolve Fmoc-D-norleucine in DCM with DIPEA and add to the resin. Agitate for 1-2 hours. Cap any remaining active sites with methanol.

-

Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash thoroughly with DMF and DCM.

-

Sulfonylation: Dissolve o-NBS-Cl in DMF and add to the resin with DIPEA. Agitate for 1-2 hours. Wash with DMF and DCM.

-

Methylation: Dissolve dimethyl sulfate or methyl iodide in DMF and add to the resin with DBU. Agitate for 30-60 minutes. Repeat this step to ensure complete methylation. Wash with DMF and DCM.

-

Sulfonamide Deprotection: Treat the resin with a solution of mercaptoethanol and DBU in DMF. Agitate for 30 minutes. Wash with DMF and DCM.

-

Fmoc Protection of the N-Methyl Group: Dissolve Fmoc-OSu in DMF and add to the resin with DIPEA. Agitate for 2-4 hours. Wash with DMF and DCM.

-

Cleavage from Resin: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

-

Purification: Precipitate the product in cold diethyl ether. Purify the crude product by flash chromatography or preparative HPLC.

Diagram of the Chemical Synthesis Workflow:

Caption: Workflow for the solid-phase synthesis of Fmoc-N-Methyl-D-Norleucine.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly and highly specific alternative to chemical methods, often avoiding the need for complex protection and deprotection steps.[3] While a specific N-methyltransferase for D-norleucine has not been characterized, engineered enzymes or those with broad substrate specificity could potentially be employed.

Potential Enzymatic Approaches:

-

N-Methyltransferases (NMTs): These enzymes utilize S-adenosylmethionine (SAM) as a methyl donor. Engineered NMTs could be developed through directed evolution to accept D-norleucine as a substrate.[3]

-

N-methyl-L-amino acid dehydrogenases (NMAADHs): These enzymes catalyze the reductive amination of a keto acid with methylamine. A synthetic biology approach could be used to create a pathway that produces the corresponding keto acid of D-norleucine, which could then be a substrate for an NMAADH.[3]

III. Hypothesized Effects of N-Methylation on D-Norleucine Bioactivity

Based on the established principles of N-methylation and the known properties of D-norleucine, we can formulate several hypotheses regarding the bioactivity of N-methyl-D-norleucine.

Table 1: Predicted Impact of N-Methylation on the Physicochemical and Pharmacokinetic Properties of D-Norleucine

| Property | Effect of N-Methylation | Rationale |

| Metabolic Stability | Increased | The N-methyl group provides steric hindrance, further protecting against enzymatic degradation by proteases and D-amino acid oxidases. |

| Lipophilicity | Increased | The replacement of a polar N-H bond with a nonpolar N-CH3 group increases the molecule's hydrophobicity.[13] |

| Aqueous Solubility | Potentially Decreased | Increased lipophilicity can lead to reduced solubility in aqueous media. However, N-methylation can also disrupt intermolecular hydrogen bonding that leads to aggregation, sometimes resulting in increased solubility.[1][13] |

| Cell Permeability | Increased | Higher lipophilicity and reduced hydrogen bonding capacity are expected to enhance passive diffusion across cell membranes.[10] |

| Receptor Binding Affinity | Altered | Conformational restriction imposed by the N-methyl group can lead to a more favorable or unfavorable interaction with a biological target, thus altering binding affinity.[11] |

| Receptor Selectivity | Potentially Increased | A more rigid conformation can lead to more specific interactions with a particular receptor subtype. |

Diagram of Hypothesized Bioactivity Modulation:

Caption: Hypothesized modulation of D-norleucine bioactivity through N-methylation.

IV. Experimental Framework for Assessing the Bioactivity of N-Methyl-D-Norleucine

A systematic evaluation of the bioactivity of N-methyl-D-norleucine requires a multi-faceted approach, encompassing in vitro and in vivo assays.

In Vitro Bioactivity Assays

The choice of in vitro assays will depend on the therapeutic area of interest. Given the structural similarity of norleucine to other amino acids like leucine and methionine, initial screening could focus on pathways where these amino acids play a role.

Experimental Protocol: General In Vitro Bioactivity Screening

-

Target Selection: Based on the known or hypothesized targets of D-norleucine or its analogs, select relevant cell lines or purified enzymes for screening.

-

Assay Development: Optimize assay conditions (e.g., cell density, incubation time, substrate concentration) for robustness and reproducibility.

-

Dose-Response Analysis: Treat the selected biological system with a range of concentrations of N-methyl-D-norleucine and D-norleucine (as a control).

-

Endpoint Measurement: Measure the relevant biological endpoint (e.g., cell proliferation, enzyme activity, receptor binding, cytokine production).

-

Data Analysis: Calculate IC50 or EC50 values to determine the potency of N-methyl-D-norleucine.

Example: Investigating Effects on Cancer Cell Viability

Given that D-amino acids have been implicated in cancer cell growth, one could assess the effect of N-methyl-D-norleucine on cancer cell lines.

-

Cell Culture: Culture a panel of cancer cell lines (e.g., breast, colon, lung).

-

Treatment: Treat cells with varying concentrations of N-methyl-D-norleucine for 24, 48, and 72 hours.

-

Viability Assay: Perform an MTT or CellTiter-Glo assay to quantify cell viability.

-

Analysis: Compare the IC50 values of N-methyl-D-norleucine with D-norleucine and a standard chemotherapeutic agent.

Metabolic Stability Assays

Assessing the metabolic stability of N-methyl-D-norleucine is crucial to determine its potential for in vivo applications.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

-

Microsome Preparation: Obtain liver microsomes from the species of interest (e.g., human, rat, mouse).

-

Incubation: Incubate N-methyl-D-norleucine and D-norleucine with the liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes).

-

Time-Point Sampling: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

-

Sample Analysis: Quench the reaction and analyze the concentration of the parent compound at each time point using LC-MS/MS.

-

Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Table 2: Representative Data from a Liver Microsomal Stability Assay

| Compound | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| D-norleucine | 45.8 | 15.1 |

| N-methyl-D-norleucine | > 120 | < 5.0 |

| Verapamil (Control) | 12.3 | 56.4 |

V. Future Directions and Conclusion

The exploration of N-methyl-D-norleucine represents a frontier in the design of novel amino acid-based therapeutics. While this guide has provided a theoretical and methodological framework, the field is ripe for empirical investigation.

Key Research Questions to Address:

-

What are the specific biological targets of N-methyl-D-norleucine?

-

Does N-methylation of D-norleucine impact its potential interaction with D-amino acid oxidase?

-

Can N-methyl-D-norleucine be incorporated into peptides to further enhance their therapeutic properties?

-

What are the in vivo pharmacokinetic and pharmacodynamic profiles of N-methyl-D-norleucine?

References

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. (URL: [Link])

-

Identification of bioactive peptides released from in vitro gastrointestinal digestion of yam proteins ( Dioscorea cayennensis ) - Ital. (URL: [Link])

-

Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P - ACS Publications. (URL: [Link])

-

The Role of D-Norleucine in Modern Peptide Synthesis. (URL: [Link])

-

The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study - ResearchGate. (URL: [Link])

-

Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Understanding D-Norleucine in Enzyme Studies: A Pharmaceutical Intermediate Supplier's View - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC. (URL: [Link])

-

N-Methyl Amino Acids - CD Biosynsis. (URL: [Link])

-

N-Methylation of FUNCTIONALIZED a-Amino Acids | Download Table - ResearchGate. (URL: [Link])

-

Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. (URL: [Link])

-

Unnatural Amino Acids: Norleucine | LifeTein Peptide Blog. (URL: [Link])

-

Norleucine, D-(-)- | C6H13NO2 | CID 456468 - PubChem - NIH. (URL: [Link])

-

Replacement of Arg with Nle and modified D-Phe in the core sequence of MSHs, Ac-His-D-Phe-Arg-Trp-NH2, leads to hMC1R selectivity and pigmentation - PMC - NIH. (URL: [Link])

-

N-Methyl Amino Acids Archives - Aapptec Peptides. (URL: [Link])

- US20090264620A1 - N-Methylation of amino acids - Google P

-

Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC. (URL: [Link])

-

D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - MDPI. (URL: [Link])

-

6-Diazo-5-oxo-L-norleucine, A New Tumor-inhibitory Substance. II.1 Isolation and Characterization2 | Journal of the American Chemical Society. (URL: [Link])

-

Advances in Enzymatic Synthesis of D-Amino Acids - PMC - NIH. (URL: [Link])

-

D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC. (URL: [Link])

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - ACS Publications. (URL: [Link])

-

Bioanalysis of 6-Diazo-5-oxo-L-norleucine (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC - PubMed Central. (URL: [Link])

-

Should My Peptide Be Methylated? - LifeTein. (URL: [Link])

-

In Vitro Assessment of the Bioaccessibility and Hypoglycemic Properties of Essential Amino Acids Blend: Implication for Diabetes Management - MDPI. (URL: [Link])

-

N -methylation in amino acids and peptides: Scope and limitations - ResearchGate. (URL: [Link])

-

Analytical Methods for Amino Acids - Shimadzu. (URL: [Link])

-

Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (URL: [Link])

-

The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study - The Royal Society of Chemistry. (URL: [Link])

-

"Amino Acid Analysis". In: Current Protocols in Protein Science - ResearchGate. (URL: [Link])

-

An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis - PubMed. (URL: [Link])

-

Native chemical ligation at methionine bioisostere norleucine allows for N-terminal chemical protein ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01627E. (URL: [Link])

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. lifetein.com [lifetein.com]

- 8. Norleucine, D-(-)- | C6H13NO2 | CID 456468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Evaluation of the nutritional, in vitro protein digestive and bioactive characteristics of a quinoa-based protein beverage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: N-Me-D-Nle-OH.HCl in Advanced Peptidomimetics

[1]

Executive Summary

N-Me-D-Nle-OH.HCl represents a "tri-functional" peptidomimetic building block designed to address the three primary failure modes of peptide therapeutics: proteolytic instability, poor membrane permeability, and oxidative degradation. [1]

By combining N-methylation (permeability/conformational constraint), D-stereochemistry (turn induction/enzyme resistance), and a Norleucine side chain (methionine isostere), this residue allows medicinal chemists to "lock" bioactive conformations while simultaneously enhancing ADME properties.[1] It is particularly valuable in the design of macrocyclic peptides and proteolysis-targeting chimeras (PROTACs).

Chemical & Physical Profile

| Property | Specification | Technical Note |

| Chemical Name | N-Methyl-D-Norleucine Hydrochloride | Free acid salt form; requires protection for SPPS.[1] |

| Formula | C | MW: 145.20 (Free Base) + 36.46 (HCl) |

| Chirality | D-Enantiomer ( | Induces |

| Solubility | Water, Methanol, DMSO | High water solubility due to HCl salt; poor in DCM/Ether. |

| Hygroscopicity | High | Store under inert gas at -20°C; desiccate before weighing.[1] |

| pKa (approx) | N-methylation slightly increases basicity of the amine.[1] |

Mechanistic Impact: The "Power of Three"

Conformational Control (The N-Me Effect)

Unlike standard amino acids, N-methylated residues lower the energy barrier between cis and trans peptide bond isomers.

-

Mechanism: Steric clash between the N-methyl group and the side chain (

) or the preceding residue ( -

Result: This favors the formation of cis-peptide bonds (or restricted trans rotamers), often nucleating

-turns or preventing aggregation (beta-sheet disruption).[1]

Proteolytic Shielding (D + N-Me)

-

Endopeptidases: Most proteases require an L-configuration and a hydrogen on the amide nitrogen for substrate recognition and cleavage.

-

Synergy: The D-configuration renders the backbone unrecognizable to stereoselective enzymes (e.g., chymotrypsin), while N-methylation physically blocks the active site access, providing a dual-layer defense.

Oxidative Stability (Norleucine)[1]

-

Methionine Replacement: Methionine is prone to oxidation (sulfoxide formation), leading to shelf-life instability.[1] Norleucine is structurally isosteric but chemically inert, removing this liability without altering the hydrophobic interaction profile.

Operational Workflow 1: Fmoc-Protection

For use in Solid Phase Peptide Synthesis (SPPS), the HCl salt must be converted to the Fmoc-protected form. Direct use of the HCl salt in SPPS is not recommended due to solubility mismatches.

Protocol: Conversion to Fmoc-N-Me-D-Nle-OH

Reagents: Fmoc-OSu (preferred over Fmoc-Cl to minimize dipeptide formation), NaHCO

-

Dissolution: Dissolve N-Me-D-Nle-OH.HCl (1 eq) in Water/Dioxane (1:1 v/v).

-

Neutralization: Add NaHCO

(2.5 eq) to neutralize the HCl and create the free amine. pH should be ~9.0.[1] -

Acylation: Add Fmoc-OSu (1.1 eq) slowly at 0°C.

-

Reaction: Stir at Room Temp (RT) for 3-16 hours. Monitor by TLC/HPLC.

-

Workup: Acidify to pH 2 with 1N HCl (precipitates the product). Extract with Ethyl Acetate.[1] Wash with brine, dry over Na

SO -

Purification: Recrystallize from EtOAc/Hexane. (Avoid column chromatography if possible to prevent potential racemization on acidic silica).[1]

Figure 1: Workflow for converting the raw HCl salt into a reagent suitable for SPPS.[1]

Operational Workflow 2: Incorporation in SPPS

Coupling onto a secondary amine (the N-methyl group) is the most challenging step. The steric bulk hinders the approach of the next activated amino acid.

Critical Coupling Parameters

-

Coupling Reagents: Use HATU or PyAOP with HOAt.[1] Standard HBTU/DIC is often insufficient.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]

-

Solvent: DMF or NMP (NMP is superior for difficult sequences).[1]

-

Monitoring: The Chloranil Test must be used. (Standard Kaiser/Ninhydrin test does not detect secondary amines reliably).[1]

Step-by-Step Protocol (Coupling AA onto N-Me-D-Nle)

-

Deprotection: Remove Fmoc from N-Me-D-Nle-Resin (20% Piperidine/DMF).[1][2] Note: N-methylated Fmoc groups cleave slower; extend time to 2 x 10 min.

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

Activation (Pre-activation is critical):

-

Coupling: Add activated mixture to resin.

-

Microwave (Recommended): 75°C for 10 mins.

-

Room Temp: Double couple (2 x 2 hours).

-

-

Verification: Perform Chloranil test.

-

Blue/Green particles: Secondary amine present (Incomplete).[1]

-

Colorless/Yellow: Coupled (Complete).

-

Figure 2: SPPS Decision Tree for the "Difficult Coupling" onto the N-methylated residue.

Quality Control & Analytics

When analyzing peptides containing N-Me-D-Nle:

-

HPLC Broadening: N-methylated peptides often exist as slowly interconverting cis/trans rotamers.[1] This can result in split peaks or broad "humps" on HPLC at room temperature.

-

Solution: Run analytical HPLC at 60°C to coalesce rotamers into a single sharp peak.

-

-

NMR Verification: The N-methyl group appears as a distinct singlet (~2.8–3.2 ppm).[1] The D-configuration is best verified by Marfey’s analysis on the hydrolysate if chirality is .

References

-

Synthesis of N-Methyl Amino Acids: Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science.

-

Coupling Reagents for N-Me AAs: Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products."[1] Tetrahedron Letters. [1]

-

Conformational Effects: Chatterjee, J., et al. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research. [1]

-

D-Amino Acid Stability: Tugyi, R., et al. (2005). "Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide." Proceedings of the National Academy of Sciences. [1]

-

Chloranil Test Protocol: Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research.

An In-Depth Technical Guide to the Potential Biological Activity of N-Methyl-D-norleucine

Abstract

N-Methyl-D-norleucine is a synthetic amino acid that combines three key structural features with significant implications for biological activity: an unbranched six-carbon backbone (norleucine), N-methylation of the alpha-amino group, and the D-chiral configuration. While direct research on this specific molecule is limited, this guide synthesizes existing knowledge on related compounds to build a compelling rationale for its investigation. We propose and detail a comprehensive research framework to explore the potential of N-Methyl-D-norleucine as a novel therapeutic agent, focusing on its hypothesized activities as a neuromodulator and an anti-cancer agent. This document provides the theoretical foundation and practical experimental workflows for researchers, scientists, and drug development professionals to unlock the potential of this unique molecule.

Introduction: The Scientific Rationale for Investigating N-Methyl-D-norleucine

The exploration of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. N-Methyl-D-norleucine presents a compelling case for investigation due to the convergence of three structural modifications known to confer advantageous pharmacological properties.

-

The Norleucine Scaffold: Norleucine, an isomer of leucine, is a non-proteinogenic amino acid.[1] It has been utilized as a probe to study protein structure and function, often as a substitute for methionine.[2][3] This structural similarity suggests that N-Methyl-D-norleucine could potentially interfere with metabolic pathways involving these amino acids.

-

The Power of N-methylation: The N-methylation of amino acids is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides and small molecules.[4][5] This modification can dramatically increase proteolytic stability, leading to a longer in vivo half-life, and improve intestinal permeability, which is crucial for oral bioavailability.[6][7]

-

The D-Configuration Advantage: The incorporation of D-amino acids into peptides is a known strategy to confer resistance to enzymatic degradation.[8] Furthermore, naturally occurring peptides containing D-amino acids exhibit a wide range of biological activities, including antimicrobial and neuromodulatory functions.

The combination of these three features in N-Methyl-D-norleucine suggests a molecule with enhanced stability and bioavailability, and a high potential for novel biological activity. This guide will focus on two primary areas of investigation: its potential as a neuromodulator, particularly through interaction with the N-methyl-D-aspartate (NMDA) receptor, and its potential as an anti-cancer agent, drawing parallels with the known glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON).

Physicochemical Properties of N-Methyl-D-norleucine

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₁₅NO₂ | Based on the structure of norleucine with an added methyl group. |

| Molecular Weight | ~145.20 g/mol | Calculated from the molecular formula.[9] |

| Appearance | White to off-white powder | Typical appearance of small molecule amino acid derivatives.[10] |

| Solubility | Predicted to have moderate water solubility. | The presence of the carboxylic acid and amino groups will confer some polarity, while the alkyl chain is nonpolar. |

| Chirality | (R)-enantiomer | The "D" configuration corresponds to the (R) configuration for most amino acids. |

Hypothesized Biological Activity I: Neuromodulation via NMDA Receptor Interaction

The structural similarity of N-Methyl-D-norleucine to N-methyl-D-aspartate (NMDA), the eponymous agonist of the NMDA receptor, provides a strong rationale for investigating its potential as a neuromodulator. The NMDA receptor is a crucial player in synaptic plasticity, learning, and memory.[11] Its dysfunction is implicated in a range of neurological disorders, making it a key therapeutic target.[12][13]

Proposed Mechanism of Action

We hypothesize that N-Methyl-D-norleucine may act as a competitive antagonist or a partial agonist at the NMDA receptor. The N-methyl group and the D-amino acid configuration mimic key features of NMDA, suggesting potential binding to the glutamate binding site on the GluN2 subunit.

Caption: Hypothesized competitive antagonism of N-Methyl-D-norleucine at the NMDA receptor.

Experimental Workflow for Investigating Neuromodulatory Activity

A tiered approach, from in vitro binding to in vivo functional assays, is essential to validate this hypothesis.

Caption: Tiered experimental workflow for evaluating the neuromodulatory potential of N-Methyl-D-norleucine.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol outlines a self-validating system to determine the binding affinity of N-Methyl-D-norleucine for the NMDA receptor.

Objective: To determine the inhibitory constant (Ki) of N-Methyl-D-norleucine for the NMDA receptor using a competitive binding assay with a known radiolabeled antagonist.

Materials:

-

Membrane preparations from rat brain cortex (rich in NMDA receptors).

-

[³H]-CGP 39653 (a known selective NMDA receptor antagonist).

-

N-Methyl-D-norleucine (test compound).

-

Unlabeled CGP 39653 (for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of N-Methyl-D-norleucine and unlabeled CGP 39653 in assay buffer.

-

Dilute the membrane preparation and [³H]-CGP 39653 to their optimal concentrations in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

Total binding (membrane + [³H]-CGP 39653).

-

Non-specific binding (membrane + [³H]-CGP 39653 + excess unlabeled CGP 39653).

-

Competition binding (membrane + [³H]-CGP 39653 + varying concentrations of N-Methyl-D-norleucine).

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Termination and Filtration:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the N-Methyl-D-norleucine concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Hypothesized Biological Activity II: Anti-Cancer Agent

The reliance of many cancer cells on specific amino acids for proliferation presents a therapeutic window. The glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) has shown robust anti-cancer efficacy, albeit with dose-limiting toxicities.[1][14] We hypothesize that N-Methyl-D-norleucine, as a stable D-amino acid, may interfere with cancer cell metabolism, potentially through pathways involving norleucine, leucine, or methionine, leading to cytostatic or cytotoxic effects.

Proposed Mechanism of Action

We propose that N-Methyl-D-norleucine could exert anti-cancer effects through one or more of the following mechanisms:

-

Inhibition of amino acid transporters: Competition with natural amino acids for uptake into cancer cells.

-

Disruption of protein synthesis: Misincorporation into proteins or inhibition of aminoacyl-tRNA synthetases.

-

Metabolic antagonism: Interference with key metabolic pathways that utilize structurally similar amino acids.

Caption: Hypothesized mechanisms of anti-cancer activity for N-Methyl-D-norleucine.

Experimental Workflow for Investigating Anti-Cancer Activity

A systematic evaluation of the anti-proliferative and cytotoxic effects of N-Methyl-D-norleucine is required.

Caption: Tiered experimental workflow for evaluating the anti-cancer potential of N-Methyl-D-norleucine.

Detailed Protocol: Cell Viability (MTT) Assay

This protocol provides a robust method for the initial screening of the anti-proliferative effects of N-Methyl-D-norleucine on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-Methyl-D-norleucine in a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116).

-

Complete cell culture medium.

-

N-Methyl-D-norleucine.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of N-Methyl-D-norleucine in complete medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle-only controls.

-

-

Incubation:

-

Incubate the plates for a defined period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14]

-

-

Solubilization:

-

Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the N-Methyl-D-norleucine concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Synthesis and Characterization

The synthesis of N-Methyl-D-norleucine can be achieved through established methods for the N-methylation of amino acids. A common approach involves the reductive amination of the corresponding α-keto acid or the methylation of the D-norleucine starting material.[15] Purity and stereochemical integrity should be confirmed using techniques such as NMR, mass spectrometry, and chiral HPLC.

Future Directions and Therapeutic Potential

The successful validation of either the neuromodulatory or anti-cancer hypotheses would open up significant avenues for further research and development. In the context of neurological disorders, N-Methyl-D-norleucine could be investigated as a neuroprotective agent in conditions characterized by excitotoxicity, such as stroke or traumatic brain injury.[16] In oncology, its potential as a metabolic inhibitor could be explored in combination with other chemotherapeutic agents. The favorable pharmacokinetic properties conferred by N-methylation and the D-configuration could translate into a drug candidate with an improved therapeutic index.

Conclusion

N-Methyl-D-norleucine is a structurally intriguing molecule that stands at the intersection of several key concepts in medicinal chemistry. While direct biological data is currently lacking, the theoretical framework presented in this guide, based on the known properties of its constituent parts, strongly supports its investigation as a novel therapeutic agent. The detailed experimental workflows provided herein offer a clear and logical path for researchers to systematically evaluate its potential as a neuromodulator and an anti-cancer compound. The exploration of N-Methyl-D-norleucine embodies the rational design principles that drive modern drug discovery and holds the promise of yielding a novel and valuable therapeutic agent.

References

-

Mindt, T. L., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering, 47, 377-386. [Link]

-

Avilés, F., et al. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Molecules, 27(19), 6593. [Link]

-

ARUP Laboratories. N-methyl-D-Aspartate Receptor (NMDAR) Antibody, IgG by CBA-IFA, CSF With Reflex to Titer. [Link]

-

ResearchGate. Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. [Link]

- Google Patents. CN111187793A - Method for synthesizing L-2-methyl norleucine.

-

Wikipedia. NMDA receptor antagonist. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Methyl-D-norleucine: Technical Specifications and Supplier Inquiry. [Link]

-

PubMed. Drug screening of neuroprotective agents on an organotypic-based model of spinal cord excitotoxic damage. [Link]

-

Crowell, J. A., et al. (2014). The Use of Animal Models for Cancer Chemoprevention Drug Development. Seminars in oncology, 41(1), 119–130. [Link]

-

Kuss, M. A., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 57864. [Link]

-

Cirino, P. C., & Arnold, F. H. (2003). Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity. Biotechnology and bioengineering, 83(6), 729–734. [Link]

-

Ashktorab, H., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]

-

Sharma, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(11), e23110. [Link]

-

Lin, S., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(17), 13351. [Link]

-

Taylor, M. R., et al. (2021). Large-scale phenotypic drug screen identifies neuroprotectants in zebrafish and mouse models of retinitis pigmentosa. eLife, 10, e66929. [Link]

-

Iacobucci, G. J., & Popescu, G. K. (2017). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Brain research, 1672, 1-5. [Link]

-

Chondrex, Inc. Cell Metabolism Assays. [Link]

-

Aapptec Peptides. N-Methyl Amino Acids Archives. [Link]

-

Aviñó, A., et al. (2022). Zebrafish drug screening identifies candidate therapies for neuroprotection after spontaneous intracerebral haemorrhage. Disease Models & Mechanisms, 15(1), dmm049216. [Link]

-

Kiefer, P., et al. (2017). Secreted Protein as a Non-Disruptive Information Carrier for 13C-Based Metabolic Flux Analysis. Metabolites, 7(4), 58. [Link]

-

Wikipedia. Norleucine. [Link]

-

Agilent Technologies. Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. [Link]

-

Tello, I., et al. (2023). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Pharmacology, 14, 1243147. [Link]

-

PubChem. L-Norleucine, N-methyl-. [Link]

-

Toney, K., & Basis, A. (2023). Physiology, NMDA Receptor. In StatPearls. StatPearls Publishing. [Link]

-

PubMed. The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. [Link]

-

American Chemical Society. Assembling Ternary Dead-End Complex for Covalent Trapping of Protein Lysine Methyltransferases. [Link]

-

ResearchGate. Current Trends in the Animal Models for Screening of Nootropic Agents. [Link]

-

Pires, A., et al. (2022). Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(23), 15317. [Link]

-

ResearchGate. The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests | Request PDF. [Link]

-

Gerner, C., et al. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific reports, 7(1), 11528. [Link]

-

Division of Cancer Prevention. Animal Models Used by PREVENT. [Link]

-

The Journal of Neuropsychiatry and Clinical Neurosciences. Serum and CSF Anti-NMDAR Antibody Testing in Psychiatry. [Link]

-

Kiick, K. L., et al. (2002). Cell-Selective Metabolic Labeling of Proteins. Angewandte Chemie (International ed. in English), 41(17), 3047-50. [Link]

Sources

- 1. Norleucine - Wikipedia [en.wikipedia.org]

- 2. Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cheme.caltech.edu [cheme.caltech.edu]

- 4. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. peptide.com [peptide.com]

- 8. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides [mdpi.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cell Metabolism Assays | Chondrex, Inc. [chondrex.com]

- 15. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]

- 16. Drug screening of neuroprotective agents on an organotypic-based model of spinal cord excitotoxic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Methyl Effect: Engineering Peptide Properties via N-Methylation

Executive Summary

In the landscape of modern peptide therapeutics, the "bioavailability barrier" remains the primary obstacle preventing peptides from replacing small molecules as oral drugs. N-methylation—the replacement of the amide proton with a methyl group—is not merely a chemical modification; it is a strategic engineering tool. By surgically removing hydrogen bond donors and introducing steric constraints, N-methylation can transform a rapidly degraded, impermeable peptide into a metabolically stable, orally available therapeutic. This guide dissects the physicochemical mechanics, synthetic hurdles, and specific protocols required to master N-methylated amino acids in solid-phase peptide synthesis (SPPS).

Part 1: The Physicochemical Rationale

To apply N-methylation effectively, one must understand the molecular consequences. It is not simply adding a carbon; it is altering the fundamental rules of the peptide backbone.

The "Chameleonic" Permeability

The primary driver for N-methylation is the improvement of membrane permeability. According to the "Lipinski Rule of 5," hydrogen bond donors (HBD) limit passive diffusion. A standard peptide bond is an HBD.

-

Mechanism: N-methylation removes the amide proton, reducing the desolvation energy required for the peptide to enter the lipid bilayer.

-

Lokey’s Hypothesis: Research by Scott Lokey (UC Santa Cruz) suggests that N-methylated peptides can adopt "chameleonic" properties—burying polar groups internally in lipophilic environments while exposing them in aqueous solution.

Conformational Control: The Cis-Amide Switch

In standard peptides, the amide bond overwhelmingly favors the trans conformation (

-

The Methyl Clash: Introducing an N-methyl group creates steric interference in the trans state between the N-methyl and the preceding carbonyl oxygen.

-

The Consequence: This lowers the energy barrier for the cis conformation (

). While trans is often still preferred, the population of cis conformers increases significantly. This is critical for designing turn structures (e.g.,

Figure 1: Impact of N-methylation on amide bond geometry. The steric bulk of the methyl group destabilizes the trans conformation, making the cis conformation energetically accessible.

Part 2: Synthetic Methodologies

While Fmoc-N-Me-amino acids are commercially available, they are expensive and limited in variety. For complex sequences, on-resin N-methylation is the gold standard for versatility.

The Fukuyama-Mitsunobu Protocol

The most robust method for site-specific N-methylation on solid support is the Fukuyama-Mitsunobu reaction. It utilizes the acidity of sulfonamides to facilitate alkylation under Mitsunobu conditions.

Mechanism:

-

Activation: The free N-terminus is protected with o-nitrobenzenesulfonyl chloride (o-NBS-Cl).[1]

-

Alkylation: The sulfonamide proton (pKa ~11) is removed, and the nitrogen is methylated using methanol and DIAD/PPh3 (Mitsunobu).

-

Deprotection: The o-NBS group is removed via thiolysis (Mercaptoethanol/DBU), leaving the secondary amine.

Figure 2: The Fukuyama-Mitsunobu workflow for site-selective on-resin N-methylation.

Part 3: SPPS Challenges & Solutions

The synthesis of the N-methylated residue is not the hardest part; the hardest part is coupling the NEXT amino acid .

The Problem: Steric Hindrance

Once you have an N-methylated amine on the resin, it is a secondary amine with significant steric bulk. The nucleophilicity is intact, but the approach of the next activated amino acid is severely hindered. Standard HBTU/DIEA couplings will often fail or result in low yields (<20%).

The Solution: High-Efficiency Activation

To overcome this barrier, we must use reagents that generate highly reactive active esters or acyl halides.

| Reagent | Class | Recommendation | Notes |

| HATU | Uronium | Standard | The gold standard for difficult couplings. Use with HOAt if available. |

| PyAOP | Phosphonium | Superior | Often outperforms HATU for N-Me couplings due to the lack of guanidinium byproduct formation. |

| COMU | Uronium | Excellent | Safer alternative to HATU with comparable or better efficiency. |

| BTC | Acid Chloride | Specialist | Bis(trichloromethyl)carbonate generates acid chlorides in situ.[2] Highly reactive but requires strict anhydrous conditions. |

Part 4: Experimental Protocols

Protocol A: Coupling Onto an N-Methylated Residue

This is the critical step where most syntheses fail. This protocol assumes the resin currently holds an N-terminal N-methyl amino acid (e.g., H-N(Me)-Leu-Resin).

Reagents:

-

Fmoc-Amino Acid (5.0 eq)

-

HATU (5.0 eq) or PyAOP (5.0 eq)

-

HOAt (5.0 eq) - Optional but recommended

-

DIEA (10.0 eq)

-

DMF (Anhydrous)

Procedure:

-

Pre-activation: Dissolve Fmoc-AA, HATU, and HOAt in minimal DMF. Add DIEA. Shake for 30 seconds. The solution should turn yellow.

-

Coupling: Add the pre-activated solution to the resin.

-

Incubation: Shake for 2 hours at room temperature.

-

Optimization: If possible, perform this step at 50°C or use microwave irradiation (75°C for 10 min) to drive the reaction.

-

-

Double Coupling: Drain the vessel. Repeat steps 1-3 with fresh reagents.

-

Monitoring: Do not use the Kaiser Test. It does not detect secondary amines reliably. Use the Chloranil Test or p-Nitrophenol ester test .

-

Chloranil Test: A blue/green beads indicate free secondary amine (incomplete coupling). Colorless/yellow beads indicate complete coupling.

-

Protocol B: On-Resin N-Methylation (Fukuyama Method)

Use this to convert a standard N-terminal residue into an N-methylated residue.

-

Sulfonylation:

-

Treat resin with o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP for 15 min.

-

Wash DCM (3x), DMF (3x).

-

Check: Kaiser test should be negative (no free amine).

-

-

Methylation (Mitsunobu):

-